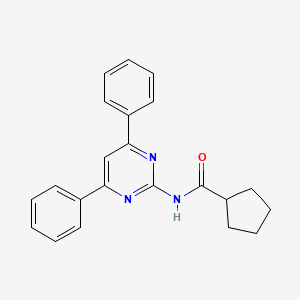![molecular formula C9H5ClIN B12901455 2-Chloro-3-iodocyclohepta[b]pyrrole CAS No. 503865-68-7](/img/structure/B12901455.png)
2-Chloro-3-iodocyclohepta[b]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-iodocyclohepta[b]pyrrole is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered nitrogen-containing rings that are significant in various biological and chemical processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodocyclohepta[b]pyrrole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
化学反应分析
Types of Reactions: 2-Chloro-3-iodocyclohepta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove halogen atoms or reduce double bonds.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
科学研究应用
2-Chloro-3-iodocyclohepta[b]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials, such as organic dyes and semiconductors.
作用机制
The mechanism of action of 2-Chloro-3-iodocyclohepta[b]pyrrole involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis . This action is mediated through binding to the colchicine site on tubulin, preventing the formation of microtubules necessary for cell division.
相似化合物的比较
- 2-Chloro-3-bromocyclohepta[b]pyrrole
- 2-Chloro-3-fluorocyclohepta[b]pyrrole
- 2-Chloro-3-methylcyclohepta[b]pyrrole
Comparison: 2-Chloro-3-iodocyclohepta[b]pyrrole is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. Compared to its analogs, the iodine atom can enhance its ability to participate in halogen bonding, potentially increasing its efficacy in biological applications.
属性
CAS 编号 |
503865-68-7 |
|---|---|
分子式 |
C9H5ClIN |
分子量 |
289.50 g/mol |
IUPAC 名称 |
2-chloro-3-iodocyclohepta[b]pyrrole |
InChI |
InChI=1S/C9H5ClIN/c10-9-8(11)6-4-2-1-3-5-7(6)12-9/h1-5H |
InChI 键 |
UKVULMWRAVIGDW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=NC(=C2I)Cl)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



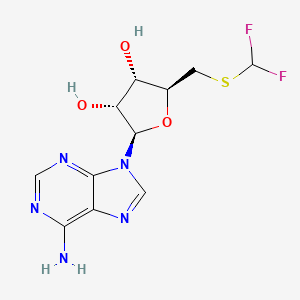
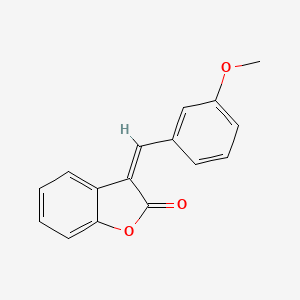
![5-{[(Naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901397.png)
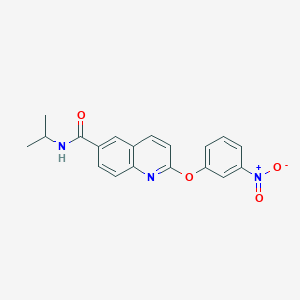

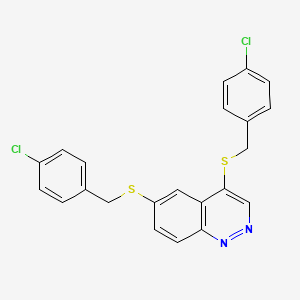

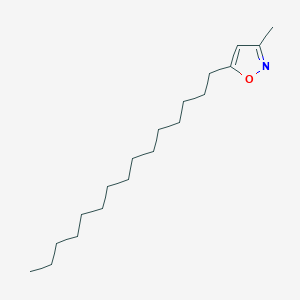
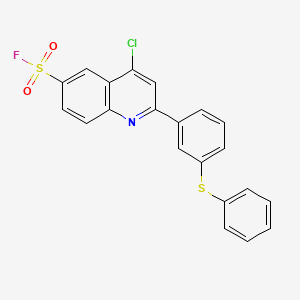
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)
